molecular formula C9H8ClN3O3 B13781265 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid

2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid

Cat. No.: B13781265
M. Wt: 241.63 g/mol
InChI Key: LXJXNDOEIWPESF-UHFFFAOYSA-N
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Description

2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound, which includes a methoxymethyl group and a chlorine atom, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation.

Comparison with Similar Compounds

2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

6-chloro-2-(methoxymethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H8ClN3O3/c1-16-4-5-8(9(14)15)13-7(11-5)3-2-6(10)12-13/h2-3H,4H2,1H3,(H,14,15)

InChI Key

LXJXNDOEIWPESF-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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